molecular formula C14H9F3N4O B2565214 N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethyl)benzamide CAS No. 2034480-68-5

N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethyl)benzamide

Cat. No.: B2565214
CAS No.: 2034480-68-5
M. Wt: 306.248
InChI Key: BCIKMZKXQSGLGO-UHFFFAOYSA-N
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Description

N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethyl)benzamide is a compound that integrates a pyrazolo[1,5-a]pyrimidine scaffold with a trifluoromethyl-substituted benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethyl)benzamide typically involves the condensation of aminopyrazoles with various electrophilic reagents. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the above synthetic routes to achieve high yields and purity. This includes the use of efficient catalysts, controlled reaction environments, and scalable processes to ensure consistency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[1,5-a]pyrimidine derivatives.

Scientific Research Applications

N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as kinases and carboxylesterases, affecting cellular processes and signaling pathways. Its trifluoromethyl group enhances its binding affinity and selectivity towards these targets, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Zaleplon: A sedative agent with a pyrazolo[1,5-a]pyrimidine core.

    Indiplon: Another sedative agent with similar structural features.

    Ocinaplon: An anxiolytic agent with a pyrazolo[1,5-a]pyrimidine scaffold.

Uniqueness

N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethyl)benzamide is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity, making it a valuable candidate for drug development and other applications.

Properties

IUPAC Name

N-pyrazolo[1,5-a]pyrimidin-6-yl-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N4O/c15-14(16,17)10-3-1-9(2-4-10)13(22)20-11-7-18-12-5-6-19-21(12)8-11/h1-8H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCIKMZKXQSGLGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CN3C(=CC=N3)N=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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